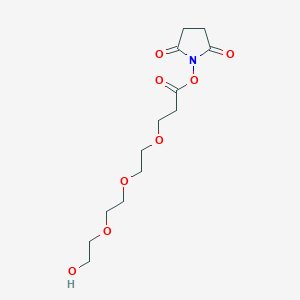

Hydroxy-PEG3-NHS

Vue d'ensemble

Description

Hydroxy-PEG3-NHS is a polyethylene glycol derivative containing a hydroxyl group and an N-hydroxysuccinimide ester. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the N-hydroxysuccinimide ester is used to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-NHS typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified and stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy-PEG3-NHS primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .

Common Reagents and Conditions:

Reagents: Primary amines, DCC, EDC

Conditions: Anhydrous solvent, pH 7-9, room temperature

Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, with N-hydroxysuccinimide as a byproduct .

Applications De Recherche Scientifique

Drug Delivery Systems

Hydroxy-PEG3-NHS is integral to the development of drug delivery systems, particularly in enhancing the solubility and stability of therapeutic agents. Its ability to form stable amide bonds with amine-containing drugs allows for controlled release and improved bioavailability.

- Case Study: Lipid Nanoparticles

A study demonstrated that lipid nanoparticles modified with Hydroxy-PEG significantly evaded binding with pre-existing anti-PEG antibodies, enhancing their stability and reducing mRNA leakage in human serum. This is crucial for repeated drug administrations, highlighting the compound's role in improving therapeutic efficacy .

Adhesive Hydrogels

This compound is also used to improve the mechanical properties and durability of adhesive hydrogels, which are essential for wound care applications.

- Case Study: Adhesive Hydrogel Durability

Research showed that incorporating PEG-NHS into adhesive hydrogels increased adhesion performance by up to two-fold on various soft tissues. The tensile modulus improved significantly, indicating enhanced mechanical strength and reduced swelling ratios .

Protein Modification

This compound serves as a critical tool for protein modification, allowing researchers to functionalize proteins for various assays and therapeutic applications.

Functionalization Techniques

The compound facilitates the conjugation of proteins with bioactive molecules, enhancing their functionality in biological assays.

- Data Table: Protein Functionalization Efficiency

| Protein Type | Functionalization Density | Cell Adhesion Improvement |

|---|---|---|

| Collagen | 0.5× | 30% |

| Streptococcal Protein | 1× | 50% |

This table illustrates how varying functionalization densities affect cell adhesion properties in PEG-based hydrogels .

Regenerative Medicine

In regenerative medicine, this compound is utilized to create bioactive scaffolds that promote cell adhesion and tissue regeneration.

Scaffold Development

Research indicates that PEG-based scaffolds can be engineered to control cell-material interactions effectively.

- Case Study: Bioactive Scaffolds

A study highlighted the use of this compound to functionalize scaffolds with growth factors, resulting in enhanced cell proliferation and differentiation over extended periods .

Industrial Applications

Beyond biomedical uses, this compound finds applications in industrial settings for creating biocompatible materials.

Surface Modifications

The compound is employed to modify surfaces of materials to enhance biocompatibility and reduce protein adsorption.

Mécanisme D'action

The mechanism of action of Hydroxy-PEG3-NHS involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9, forming stable amide bonds. This reaction is crucial for the labeling and modification of proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

PEG-NHS ester: Similar to Hydroxy-PEG3-NHS but may vary in the length of the polyethylene glycol chain.

Azido-PEG-NHS ester: Contains an azido group instead of a hydroxyl group, used for click chemistry applications.

Bis-PEG-NHS ester: Contains two N-hydroxysuccinimide ester groups, used for crosslinking applications.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and an N-hydroxysuccinimide ester, which allows for versatile applications in both labeling and further derivatization. Its hydrophilic nature enhances solubility in aqueous media, making it suitable for a wide range of biological and chemical applications .

Activité Biologique

Hydroxy-PEG3-NHS (Hydroxy-polyethylene glycol with a molecular weight of approximately 3 kDa and an N-hydroxysuccinimide ester) is a versatile compound widely used in bioconjugation and drug delivery applications. This article explores its biological activity, focusing on its interactions with proteins, immunogenicity, and applications in therapeutic contexts.

Overview of this compound

This compound is a member of the PEG (polyethylene glycol) family, which is known for its biocompatibility and ability to enhance the solubility and stability of therapeutic agents. The NHS group allows for the conjugation of Hydroxy-PEG3 to amine-containing molecules, facilitating the formation of stable linkages with proteins, peptides, and small molecules.

The biological activity of this compound primarily stems from its ability to modify proteins through PEGylation. This process involves the attachment of PEG chains to therapeutic proteins, which can:

- Increase Circulation Time : PEGylation reduces renal clearance and enhances the half-life of drugs in circulation.

- Reduce Immunogenicity : By masking epitopes that elicit immune responses, PEGylated drugs often exhibit lower immunogenicity compared to their non-PEGylated counterparts .

- Enhance Solubility : The hydrophilic nature of PEG improves the solubility of poorly soluble drugs.

Case Study 1: Immunogenicity Reduction

A study demonstrated that Hydroxy-PEG significantly evaded binding with pre-existing anti-PEG antibodies in clinical samples. This property is crucial for lipid nanoparticles (LNPs) modified with Hydroxy-PEG, as it mitigated complement activation and enhanced stability in human serum . The study highlighted that LNPs with Hydroxy-PEG exhibited reduced immunogenicity, making them suitable for repeated administrations.

Case Study 2: Drug Delivery Systems

In a recent investigation, this compound was used to functionalize collagen-based hydrogels for regenerative medicine. The study found that varying the density of PEG linkers affected cellular interactions significantly. Lower densities improved cell adhesion and spreading, indicating that careful control over functionalization can enhance the efficacy of bioactive scaffolds .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other PEG derivatives:

| Property | This compound | Methoxy-PEG | Acrylate-PEG |

|---|---|---|---|

| Immunogenicity | Low | Moderate | High |

| Circulation Time | Extended | Moderate | Short |

| Cell Adhesion | Enhanced (low density) | Moderate | Poor |

| Solubility Improvement | High | High | Moderate |

Research Findings

Recent research has underscored the importance of molecular weight and structure in determining the biological activity of PEGylated compounds. For instance:

- Studies indicate that larger PEG molecules (≥40 kDa) may lead to increased immune responses due to their size and potential for macrophage interaction .

- Conversely, smaller PEG derivatives like this compound often demonstrate improved safety profiles due to their reduced immunogenicity and better compatibility with biological systems .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO8/c15-4-6-20-8-10-21-9-7-19-5-3-13(18)22-14-11(16)1-2-12(14)17/h15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGZCLFKXYOVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124554 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-71-3 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.